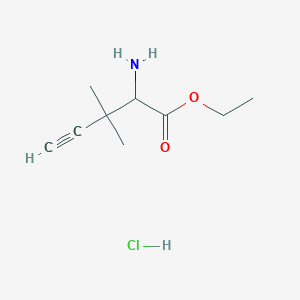

Ethyl 2-amino-3,3-dimethylpent-4-ynoate hydrochloride

Description

Ethyl 2-amino-3,3-dimethylpent-4-ynoate hydrochloride is a synthetic amino ester hydrochloride salt characterized by a pent-4-ynoate backbone with an ethyl ester group, an amino substituent at position 2, and two methyl groups at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

ethyl 2-amino-3,3-dimethylpent-4-ynoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-5-9(3,4)7(10)8(11)12-6-2;/h1,7H,6,10H2,2-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSJAEDAAPMJFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)(C)C#C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3,3-dimethylpent-4-ynoate hydrochloride typically involves the reaction of 3,3-dimethylbut-1-yne with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,3-dimethylpent-4-ynoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the triple bond into a double or single bond.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Ethyl 2-amino-3,3-dimethylpent-4-ynoate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3,3-dimethylpent-4-ynoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethyl ester group can participate in esterification reactions. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

FTY720 (2-Amino-2-[2-(4-Octylphenyl)ethyl]-1,3-propanediol Hydrochloride)

- Structural Differences: FTY720 contains a phenylalkyl chain and a 1,3-propanediol core, contrasting with the alkyne and branched alkyl groups in Ethyl 2-amino-3,3-dimethylpent-4-ynoate hydrochloride.

- Functional Similarities: Both compounds feature a 2-amino group and hydrochloride salt, which are critical for bioavailability. FTY720’s immunosuppressive activity highlights the pharmacological relevance of amino-alcohol hydrochlorides .

Methyl (2S)-2-Amino-3,3-Dimethylbutanoate Hydrochloride

- Structural Differences: This compound has a shorter butanoate chain and lacks the alkyne group present in the target compound.

- Synthetic Relevance : Both are synthesized via reductive amination or similar methods, as seen in European Patent EP 4 374 877 A2, which describes sodium triacetoxyhydroborate-mediated reactions .

- Physicochemical Properties: The pent-4-ynoate chain in this compound likely increases molecular weight (~20–30 g/mol higher) and reduces solubility compared to the butanoate analog due to the hydrophobic alkyne .

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride

- Structural Differences : This compound features a catechol ring linked to an ethylamine group, differing significantly from the aliphatic/alkyne structure of the target compound.

- Functional Contrasts: The dihydroxyphenyl group enables hydrogen bonding and receptor targeting (e.g., adrenergic pathways), whereas the dimethylpent-4-ynoate structure may prioritize metabolic stability or synthetic versatility .

Ethyl 2-(Chloromethyl)-4-Phenylquinoline-3-Carboxylate Derivatives

- Structural Differences: These derivatives incorporate fused quinoline rings, absent in the target compound.

- Synthetic Parallels: Both classes utilize ethyl ester groups and amino/chloromethyl substituents, but the target compound’s alkyne offers unique reactivity for click chemistry or cross-coupling reactions .

Data Table: Key Properties of Compared Compounds

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-3,3-dimethylpent-4-ynoate hydrochloride?

The synthesis typically involves multi-step procedures, including the introduction of the alkyne group via Sonogashira coupling or nucleophilic substitution, followed by esterification and hydrochlorination. Chiral resolution may be required if stereospecificity is critical, as seen in analogous compounds like (S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride, where benzaldehyde and sodium triacetoxyhydroborate were used to achieve high enantiomeric purity . Purification often employs recrystallization or column chromatography to ensure ≥95% purity, with yields optimized by controlling reaction temperature and solvent polarity .

Q. How should researchers handle and store this compound to ensure stability?

this compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the ester group. Handling requires PPE (gloves, goggles) due to its potential to cause skin/eye irritation, as observed in structurally similar trifluoropropanoate esters .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the alkyne proton (δ ~2.5 ppm) and methyl groups (δ ~1.0–1.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, using reverse-phase C18 columns with UV detection at 254 nm .

- Melting Point Analysis : Expected range 149–220°C (decomposition may occur at higher temperatures) .

Advanced Research Questions

Q. How does the pent-4-ynoate group influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of the alkyne group increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols. This is analogous to trifluoromethyl-substituted esters, where fluorine atoms stabilize transition states via inductive effects . Kinetic studies using polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) can elucidate mechanistic pathways .

Q. What strategies can mitigate racemization during synthesis of the chiral amine moiety?

Racemization is minimized by:

- Using mild reaction conditions (e.g., low temperatures, non-acidic media) .

- Employing chiral auxiliaries or enzymatic resolution, as demonstrated in the synthesis of (S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride, where enantiomeric excess exceeded 99% after recrystallization .

Q. How can structural modifications enhance target binding in pharmacological studies?

- Halogenation : Introducing fluorine or chlorine at the 4-position of the phenyl ring (as in Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride) improves metabolic stability and receptor affinity .

- Alkyne Functionalization : The pent-4-ynoate group enables click chemistry for bioconjugation, facilitating probe development for target validation .

Q. What are the challenges in analyzing trace impurities in this compound?

Impurities such as de-esterified byproducts or enantiomeric contaminants require advanced techniques:

- Chiral HPLC : To resolve stereoisomers .

- Mass Spectrometry (MS) : For identifying low-abundance degradation products (e.g., hydrolyzed carboxylic acids) .

Q. How do solvent polarity and catalyst choice affect reaction outcomes in its synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in esterification steps, while transition-metal catalysts (e.g., Pd/C for alkyne coupling) improve regioselectivity. For example, sodium triacetoxyhydroborate in dichloroethane provided >90% yield in reductive amination steps for related compounds .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data?

Variations in melting points (e.g., 149°C vs. 220°C) may arise from polymorphic forms or hygroscopicity. Cross-validation using differential scanning calorimetry (DSC) and controlled humidity conditions is recommended . Conflicting NMR data can be resolved by standardizing solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and referencing internal standards (e.g., TMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.